2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate
Overview
Description
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a 1,3-dioxooctahydro-2H-isoindole moiety and a phenyl acetate group substituted with a 4-chlorophenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the 1,3-dioxooctahydro-2H-isoindole core. This can be achieved through a condensation reaction between a dicarboxylic acid and an amine under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the isoindole core reacts with a phenyl acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The final step involves the chlorination of the phenyl ring using a chlorinating agent like thionyl chloride or sulfuryl chloride under controlled conditions to obtain the desired 4-chlorophenyl substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Its structural features are optimized to enhance efficacy and reduce toxicity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction interference.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-bromophenyl)acetate
- 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-methylphenyl)acetate
- 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-nitrophenyl)acetate
Uniqueness
Compared to similar compounds, 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate is unique due to its specific chlorinated phenyl group, which can influence its reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s lipophilicity and binding affinity to certain biological targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] 2-(4-chlorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4/c23-15-11-9-14(10-12-15)13-20(25)28-19-8-4-3-7-18(19)24-21(26)16-5-1-2-6-17(16)22(24)27/h3-4,7-12,16-17H,1-2,5-6,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJFKQJAJXWURS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3OC(=O)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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